Neuroprotection in Amyloid-β Cytotoxicity Model
In a direct comparative study of 22 biflavonoids, Podocarpusflavone B (compound 8) was among a small subset exhibiting strong cytoprotection against Aβ42-induced cytotoxicity in PC-12 cells. Its EC50 value of 5.18 µM [1] demonstrates superior potency to close structural analog isoginkgetin (EC50 = 10.77 µM) and establishes it as more active than the non-biflavonoid comparators apigenin and (-)-epigallocatechin gallate, which showed weaker inhibitory activities [1].
| Evidence Dimension | Cytoprotective potency against Aβ42 cytotoxicity (EC50) |
|---|---|
| Target Compound Data | EC50 = 5.18 µM |
| Comparator Or Baseline | isoginkgetin (EC50 = 10.77 µM); sciadopitysin (EC50 = 9.84 µM); kayaflavone (EC50 = 5.29 µM); apigenin and (-)-epigallocatechin gallate (weaker inhibition) |
| Quantified Difference | Podocarpusflavone B is 2.1-fold more potent than isoginkgetin; 1.9-fold more potent than sciadopitysin. |
| Conditions | PC-12 cell culture; Aβ42-induced cytotoxicity; MTT assay |
Why This Matters
This specific, quantified EC50 value against Aβ42 cytotoxicity justifies selecting Podocarpusflavone B over less potent biflavonoid analogs for research focused on amyloid-related neuroprotection.
- [1] Sasaki, H., et al. (2015). Inhibitory activities of biflavonoids against amyloid-β peptide 42 cytotoxicity in PC-12 cells. Bioorganic & Medicinal Chemistry Letters, 25(14), 2797-2800. View Source
